molecular formula C17H14N2O2 B1595441 Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate CAS No. 70375-79-0

Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate

Cat. No.: B1595441
CAS No.: 70375-79-0
M. Wt: 278.3 g/mol
InChI Key: XDUCEEQKAOPMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate (MDP) is an organic compound with an aromatic ring structure and a pyrazole ring. It is a white, crystalline solid that is soluble in water and various organic solvents. MDP has a variety of applications in the field of scientific research due to its unique properties.

Scientific Research Applications

Chemical Reactions and Compound Synthesis

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is involved in various chemical reactions and compound syntheses. For instance, it is used in the production of N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and other related compounds through reactions with hydroxylamines and carbazates (Korkusuz & Yıldırım, 2010). Additionally, it undergoes regioselective migration in thermal van Alphen–Hüttel rearrangement, forming aromatic 1H-pyrazole systems (Vasin et al., 2016).

Antimicrobial and Antiviral Properties

This compound derivatives show significant antimicrobial and antiviral properties. Some synthesized compounds demonstrate potent to weak antimicrobial activity and are compared with standard drugs for effectiveness (Ningaiah et al., 2014). Moreover, certain derivatives exhibit strong antiviral activity against herpes simplex virus (Tantawy et al., 2012).

Antioxidant Activity

This compound derivatives are also known for their antioxidant properties. For example, certain compounds show good antimicrobial and antioxidant activity as evaluated by various assays (Umesha et al., 2009).

Electrochemical Applications

The electrochemically catalyzed N–N coupling and ring cleavage reactions of this compound and its derivatives have been investigated, leading to the synthesis of new heterocyclic compounds (Zandi et al., 2021).

Biochemical Analysis

Biochemical Properties

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of neurotransmitters at synapses, thereby altering neural communication . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of specific proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, inhibiting or activating their function. This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor . Furthermore, it can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response . Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as cellular damage or disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites in the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its effectiveness and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

methyl 1,5-diphenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUCEEQKAOPMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355041
Record name methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70375-79-0
Record name methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.